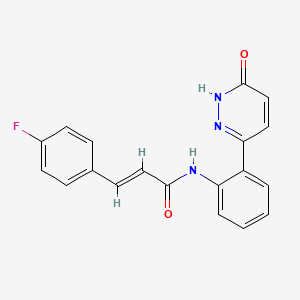
5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is a heterocyclic compound that incorporates both furan and thiophene rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the thiophene ring: This step involves the formation of the thiophene ring, which can be done through various methods such as the Gewald reaction.
Coupling of the furan and thiophene rings: This is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact pathways and targets depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide include other furan and thiophene derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example:
5-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)thiophene-2-carboxamide: This compound has a methoxy group instead of a thiomorpholinoethyl group, which may alter its biological activity.
5-chloro-N-(2-(furan-2-yl)-2-piperidinoethyl)thiophene-2-carboxamide: The piperidinoethyl group may confer different pharmacological properties compared to the thiomorpholinoethyl group.
Propriétés
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2/c16-14-4-3-13(22-14)15(19)17-10-11(12-2-1-7-20-12)18-5-8-21-9-6-18/h1-4,7,11H,5-6,8-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXFEKCASYFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)

![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2362908.png)






![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2362920.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)

![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)
